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Compound of Interest

Compound Name: Pheniramine

Cat. No.: B192746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pheniramine,

primarily as pheniramine maleate, as a reference standard in analytical chemistry. Detailed

protocols for its application in High-Performance Liquid Chromatography (HPLC) and titrimetric

analysis are provided, along with relevant quantitative data and visual workflows to guide

researchers in pharmaceutical analysis, quality control, and drug development.

Introduction to Pheniramine as a Reference
Standard
Pheniramine is a first-generation antihistamine belonging to the alkylamine class.[1] It

functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of

histamine.[2] In analytical chemistry, a reference standard is a highly purified compound used

as a measurement base. Pheniramine maleate is available as a United States Pharmacopeia

(USP) and European Pharmacopoeia (EP) Reference Standard, serving as the primary

standard for establishing the identity, purity, and strength of pheniramine in active

pharmaceutical ingredients (APIs) and finished pharmaceutical products.

These reference standards are crucial for various analytical applications, including:

Pharma release testing

Method development for qualitative and quantitative analyses
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Quality control testing

Stability studies[1]

Physicochemical Properties and Specifications
Pheniramine maleate reference standards are well-characterized materials. Key properties

and typical pharmacopeial specifications are summarized below.

Property Specification Reference

Chemical Name

N,N-Dimethyl-3-phenyl-3-(2-

pyridyl)propylamine hydrogen

maleate

[3]

CAS Number 132-20-7

Molecular Formula C₁₆H₂₀N₂ · C₄H₄O₄

Molecular Weight 356.42

Assay (on dried basis) 98.0% - 102.0% [3]

Melting Range 104°C - 109°C [3]

pH (10 mg/mL solution) 4.5 - 5.5 [3]

Loss on Drying Not more than 0.5% [3]

Residue on Ignition Not more than 0.5% [3]

Heavy Metals Not more than 0.002% [3]

Common Impurities
The control of impurities is critical in pharmaceutical manufacturing. Reference standards for

known pheniramine impurities are also available to aid in their identification and quantification

during quality control testing.[1] Common impurities include:
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Impurity Name CAS Number Reference

Pheniramine EP Impurity A 101-82-6 [1]

Pheniramine EP Impurity B 2116-65-6 [1]

N-Desmethylpheniramine 19428-44-5 [1]

Pheniramine N-Oxide 12656-98-3 [1]

According to ICH guidelines, typical quality specifications for pheniramine API limit individual

related compounds to 0.2% or lower and total related substances to 1.0% or lower.[1]

Experimental Protocols
Assay and Impurity Determination by High-Performance
Liquid Chromatography (HPLC)
This protocol is based on the USP monograph for pheniramine maleate and is suitable for

assay and chromatographic purity testing.[3]

Objective: To determine the purity of a pheniramine maleate sample and quantify any related

impurities using an external reference standard.

Materials:

Pheniramine Maleate USP Reference Standard (RS)

Pheniramine Maleate test sample

Acetonitrile (HPLC grade)

Sodium 1-octanesulfonate

Acetic acid

Triethylamine

Water (HPLC grade)
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Phenylethyl alcohol (for system suitability)

Chromatographic Conditions:

Parameter Condition Reference

Stationary Phase
L1 packing (C18, 3.9-mm × 30-

cm)
[3]

Mobile Phase

Filtered and degassed mixture

of 0.005 M Octane sulfonic

acid and acetonitrile (39:11)

[3]

Flow Rate 2 mL/minute [3]

Detector UV at 265 nm [3]

Injection Volume 10 µL [4]

Procedure:

Mobile Phase Preparation (0.005 M Octane sulfonic acid):

Accurately weigh 1.08 g of sodium 1-octanesulfonate and transfer to a 1-liter volumetric

flask.

Add 1.5% (v/v) acetic acid solution to volume.

Add 5.0 mL of triethylamine, mix well, and filter.[3]

Standard Solution Preparation (Pheniramine Maleate RS):

Accurately weigh a suitable quantity of Pheniramine Maleate USP RS and dissolve in

water to obtain a known concentration of approximately 0.24 mg/mL.

Test Solution Preparation:

Accurately weigh about 24 mg of the Pheniramine Maleate test sample, transfer to a 100-

mL volumetric flask, dissolve in and dilute with water to volume, and mix.[3]
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System Suitability Solution Preparation:

Dissolve suitable quantities of phenylethyl alcohol and Pheniramine Maleate USP RS in

water to obtain a solution containing about 3.6 mg/mL and 0.24 mg/mL, respectively.[3]

Chromatographic Analysis:

Inject the System Suitability Solution. The system is suitable for use if:

The resolution between phenylethyl alcohol and pheniramine maleate is not less than

2.0.

The tailing factor for the pheniramine peak is not more than 2.5.

The relative standard deviation for replicate injections is not more than 2.0%.[3]

Inject the Standard Solution and the Test Solution.

Calculations:

For the assay, calculate the percentage of pheniramine maleate in the test sample by

comparing the peak area of the pheniramine peak in the Test Solution to that in the

Standard Solution.

For chromatographic purity, calculate the percentage of each impurity in the portion of

Pheniramine Maleate taken by the formula: 100 * (ri / rs), where ri is the peak response

for each impurity and rs is the sum of the responses of all the peaks.[4]

HPLC Method Validation Parameters (Example from a stability-indicating method):
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Parameter Result Reference

Linearity Range 150–1200 μg/mL (R² > 0.999) [5]

Accuracy (Recovery) 97.8% - 102.1% [5]

Precision (RSD)
Intra-day: <1.0%, Inter-day:

<1.2%
[5]

LOD 0.3 μg/mL [5]

LOQ
Not specified, but typically ~3x

LOD
[5]

Titrimetric Assay
This protocol describes a non-aqueous acid-base titration for the assay of pheniramine
maleate.[4]

Objective: To determine the content of pheniramine maleate in a pure substance by titration.

Materials:

Pheniramine Maleate test sample

Glacial acetic acid

0.1 N Perchloric acid VS (Volumetric Solution)

Crystal violet TS (Test Solution)

Procedure:

Accurately weigh about 500 mg of Pheniramine Maleate.

Dissolve the sample in 25 mL of glacial acetic acid.

Add 2 drops of crystal violet TS as an indicator.

Titrate with 0.1 N perchloric acid VS to the endpoint (color change).
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Perform a blank determination and make any necessary corrections.[4]

Calculation:

Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂ · C₄H₄O₄.[4]

% Assay = (Volume of Titrant (mL) * Normality of Titrant * 17.82 * 100) / Weight of Sample (mg)
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Caption: General workflow for using Pheniramine as a reference standard.
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Caption: Pheniramine's mechanism as a competitive H1 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

